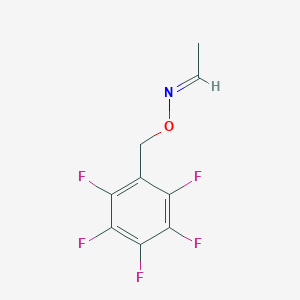

Acetaldehyde-O-pentafluorobenzyloxime

Beschreibung

Eigenschaften

IUPAC Name |

N-[(2,3,4,5,6-pentafluorophenyl)methoxy]ethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F5NO/c1-2-15-16-3-4-5(10)7(12)9(14)8(13)6(4)11/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDRYEADQPNLOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=NOCC1=C(C(=C(C(=C1F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101335112 | |

| Record name | Acetaldehyde-O-pentafluorobenzyloxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114611-59-5 | |

| Record name | Acetaldehyde-O-pentafluorobenzyloxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Acetaldehyde-O-pentafluorobenzyloxime: Synthesis, Analysis, and Applications

This guide provides a comprehensive technical overview of Acetaldehyde-O-pentafluorobenzyloxime, a critical derivative for the sensitive and specific analysis of acetaldehyde and other volatile carbonyl compounds. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental properties, synthesis, analytical methodologies, and practical applications of this important analytical tool.

Introduction: The Analytical Challenge of Acetaldehyde

Acetaldehyde is a highly volatile and reactive carbonyl compound of significant interest in diverse fields, including food and beverage science, environmental analysis, and clinical diagnostics. Its presence can indicate fermentation processes, lipid peroxidation, and metabolic disorders. However, the inherent volatility, polarity, and instability of low molecular weight aldehydes like acetaldehyde pose significant challenges for their direct quantification in complex matrices.[1] To overcome these limitations, derivatization is a commonly employed strategy to enhance chromatographic separation, improve ionization efficiency in mass spectrometry, and increase detection sensitivity.[1] One of the most effective derivatizing agents for this purpose is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA or PFBOA), which reacts with acetaldehyde to form the stable and highly detectable this compound.

Core Properties of this compound

This compound is the reaction product of acetaldehyde and PFBHA. The incorporation of the pentafluorobenzyl group imparts several advantageous properties for analytical detection, particularly in gas chromatography (GC) and mass spectrometry (MS).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| IUPAC Name | (E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]ethanimine | PubChem[2] |

| CAS Number | 114611-59-5 | NIST[3], Santa Cruz Biotechnology[4] |

| Molecular Formula | C₉H₆F₅NO | PubChem[2], NIST[3] |

| Molecular Weight | 239.14 g/mol | PubChem[2], Santa Cruz Biotechnology[4] |

| Boiling Point | 213.3°C at 760 mmHg | Alfa Chemistry[5] |

| Flash Point | 82.8°C | Alfa Chemistry[5] |

| Density | 1.37 g/cm³ | Alfa Chemistry[5] |

Molecular Structure

The structure of this compound features the characteristic oxime bond formed between the acetaldehyde carbon and the nitrogen of PFBHA, with the electron-rich pentafluorobenzyl group that is key to its analytical utility.

Sources

- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetaldehyde-O-pentafluorophenylmethyl-oxime | C9H6F5NO | CID 9578289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetaldehyde oxime, o-[(pentafluorophenyl)methyl]- [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

The Analytical Chemistry of Acetaldehyde-O-pentafluorobenzyloxime: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of Acetaldehyde-O-pentafluorobenzyloxime, a critical derivative for the sensitive and reliable quantification of acetaldehyde in complex matrices. Acetaldehyde, a volatile and reactive carbonyl compound, presents significant analytical challenges. This guide details the chemical structure and properties of its pentafluorobenzyl oxime derivative, the principles of the derivatization reaction, a step-by-step protocol for its synthesis and analysis by gas chromatography-mass spectrometry (GC-MS), and a discussion of the key advantages of this methodology for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Acetaldehyde Analysis

Acetaldehyde (CH₃CHO) is a ubiquitous carbonyl compound of significant interest in diverse fields, from environmental monitoring and food science to clinical diagnostics and pharmaceutical development. It is a key aroma compound, a product of metabolism, and a potential carcinogen. However, its high volatility, polarity, and reactivity make its direct analysis by techniques such as gas chromatography challenging, often resulting in poor chromatographic peak shape and low sensitivity.[1]

To overcome these limitations, chemical derivatization is a widely employed strategy. This process transforms the analyte into a more stable, less polar, and more volatile compound with improved chromatographic and detection characteristics.[1] One of the most effective and widely adopted derivatization reagents for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). The reaction of acetaldehyde with PFBHA yields this compound, a derivative with exceptional properties for GC-MS analysis.

Chemical Structure and Properties

This compound is the product of the condensation reaction between acetaldehyde and PFBHA.

-

Chemical Formula: C₉H₆F₅NO[2]

-

Molecular Weight: Approximately 239.14 g/mol [2]

-

CAS Number: 114611-59-5[2]

-

Synonyms: Acetaldehyde O-2,3,4,5,6-PFBHA-oxime, (E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]ethanimine[3]

The key structural features of this molecule are the pentafluorobenzyl group and the oxime linkage. The highly electronegative fluorine atoms on the aromatic ring make the derivative particularly sensitive to electron capture detection (ECD) and enhance its response in mass spectrometry.[1] The formation of the oxime also increases the thermal stability of the molecule compared to the parent aldehyde.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₆F₅NO | [2] |

| Molecular Weight | 239.14 g/mol | [2] |

| Boiling Point | 213.3°C at 760 mmHg | |

| Density | 1.37 g/cm³ |

The PFBHA Derivatization Advantage

The use of PFBHA for the derivatization of aldehydes offers several distinct advantages over other common reagents, such as 2,4-dinitrophenylhydrazine (DNPH).

-

Quantitative Reaction: PFBHA reacts quantitatively with aldehydes, including conjugated aliphatic aldehydes, ensuring accurate quantification.

-

Thermal Stability: The resulting PFBHA-oximes are thermally stable and do not decompose at the elevated temperatures typically used in GC injectors and columns.

-

Simplified Sample Preparation: The derivatization often does not require a separate cleanup step, streamlining the analytical workflow.

-

Excellent Chromatographic Properties: The derivatives are readily resolved by gas chromatography, exhibiting sharp and symmetrical peaks.

-

Enhanced Sensitivity: The pentafluorobenzyl group provides a strong response in both ECD and MS detectors, leading to low detection limits.[1]

Mechanism of Derivatization: Oxime Formation

The reaction between acetaldehyde and PFBHA is a nucleophilic addition to the carbonyl group, followed by dehydration to form the stable oxime derivative.

The lone pair of electrons on the nitrogen atom of PFBHA acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. This is followed by proton transfer and the elimination of a water molecule to form the C=N double bond of the oxime.

Caption: Mechanism of this compound formation.

Experimental Protocol: Derivatization and GC-MS Analysis

This section provides a detailed, step-by-step methodology for the derivatization of acetaldehyde with PFBHA and subsequent analysis by GC-MS. This protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation.

Reagents and Materials

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Acetaldehyde standard solution

-

Reagent-grade water

-

Organic solvent (e.g., hexane, GC grade)

-

Reaction vials with PTFE-lined septa (e.g., 2 mL)

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Step-by-Step Derivatization Procedure

-

PFBHA Reagent Preparation: Prepare a fresh 1-5 mg/mL solution of PFBHA in reagent-grade water.

-

Sample Preparation: Place a known volume of the aqueous sample or acetaldehyde standard (e.g., 1 mL) into a 2 mL reaction vial.

-

Derivatization Reaction: Add an equal volume of the PFBHA reagent solution to the sample vial.

-

Incubation: Tightly seal the vial and heat the mixture at 60-80°C for 30-60 minutes in a heating block or water bath to ensure the reaction proceeds to completion.[1]

-

Cooling: Allow the vial to cool to room temperature.

-

Extraction: Add an appropriate volume of an organic solvent (e.g., 500 µL of hexane) to the vial and vortex vigorously for 1-2 minutes to extract the this compound derivative.[1]

-

Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 5 minutes to achieve a clear separation of the organic and aqueous layers.[1]

-

Analysis: Carefully transfer the organic (upper) layer to a GC vial for analysis.

Sources

Introduction: The Critical Role of Derivatization in Carbonyl Analysis

An In-depth Technical Guide to the Synthesis and Application of Acetaldehyde-O-pentafluorobenzyloxime

In the realm of analytical chemistry, particularly in sectors like food science, environmental monitoring, and clinical diagnostics, the accurate quantification of volatile carbonyl compounds such as acetaldehyde presents a significant challenge. Acetaldehyde, a key analyte in matrices ranging from alcoholic beverages to biological fluids, is notoriously difficult to measure directly due to its high volatility and reactivity.[1][2] To overcome these analytical hurdles, chemical derivatization is an indispensable strategy. This guide focuses on the synthesis and application of this compound, a derivative that transforms acetaldehyde into a stable, highly detectable compound amenable to modern chromatographic techniques.

The synthesis involves the reaction of acetaldehyde with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA or PFBOA), a specialized reagent designed to target the carbonyl functional group.[3] The resulting oxime derivative possesses properties that are ideal for analysis by Gas Chromatography (GC), especially when coupled with sensitive detectors like an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).[4][5][6] This guide provides a comprehensive overview of the underlying chemical principles, a detailed experimental protocol, and field-proven insights for researchers, scientists, and drug development professionals engaged in the trace analysis of carbonyls.

Part 1: The Chemistry of Oximation - Mechanism and Rationale

The conversion of acetaldehyde to its O-pentafluorobenzyl oxime is a classic oximation reaction, a cornerstone of carbonyl chemistry. The process is a nucleophilic addition-elimination reaction where the nucleophilic nitrogen atom of PFBHA attacks the electrophilic carbonyl carbon of acetaldehyde.

The Reaction Mechanism Unveiled

The reaction proceeds through two primary steps:

-

Nucleophilic Addition: The PFBHA molecule, specifically the nitrogen of the hydroxylamine group (-ONH₂), acts as a nucleophile. It attacks the partially positive carbon atom of the acetaldehyde's carbonyl group. This leads to the formation of an unstable tetrahedral intermediate, often referred to as a carbinolamine or hemiaminal.

-

Dehydration: The intermediate rapidly undergoes dehydration, eliminating a molecule of water. This step is often acid-catalyzed, which protonates the hydroxyl group, making it a better leaving group (H₂O). The elimination of water results in the formation of a stable carbon-nitrogen double bond (C=N), yielding the final product, this compound.[7]

The pentafluorobenzyl group does not participate in the core reaction but is the key to the derivative's analytical utility. The five highly electronegative fluorine atoms make the molecule exceptionally sensitive to electron capture detection and provide a distinct mass fragmentation pattern in mass spectrometry.[5][6]

Sources

- 1. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Acetaldehyde-O-pentafluorobenzyloxime for Analytical Applications

This guide provides a comprehensive technical overview of Acetaldehyde-O-pentafluorobenzyloxime, a critical derivative for the sensitive and specific quantification of acetaldehyde in complex matrices. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core properties, synthesis, and advanced analytical methodologies associated with this compound. Our focus is on delivering field-proven insights and robust protocols to ensure scientific integrity and reliable results.

Introduction: The Significance of Acetaldehyde Derivatization

Acetaldehyde is a volatile organic compound of significant interest in various fields, from food and beverage quality control to clinical diagnostics and environmental monitoring. Due to its high volatility and reactivity, direct analysis of acetaldehyde, particularly at trace levels, presents considerable analytical challenges. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form this compound is a widely adopted strategy to overcome these limitations. This reaction converts the volatile aldehyde into a more stable, less volatile, and highly detectable oxime derivative, amenable to gas chromatography-mass spectrometry (GC-MS) analysis. The pentafluorobenzyl group is strongly electron-capturing, which significantly enhances the sensitivity of detection by electron capture detection (ECD) and mass spectrometry, especially in negative chemical ionization (NCI) mode.[1]

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing robust analytical methods.

| Property | Value | Source |

| Molecular Formula | C₉H₆F₅NO | |

| Molecular Weight | 239.14 g/mol | [2] |

| CAS Number | 114611-59-5 | [3] |

| Boiling Point | 213.3°C at 760 mmHg | [3] |

| Density | 1.37 g/cm³ | [3] |

| Appearance | Not specified, but PFBHA oximes are generally stable compounds. | [4] |

Synthesis and Preparation of Standards

For accurate quantification, the availability of a pure this compound standard is crucial. While commercially available, understanding its synthesis provides valuable insights into its chemistry and potential impurities.

General Synthesis of PFBHA Oxime Standards

Experimental Protocol: Synthesis of this compound Standard

-

Reaction Setup: In a suitable reaction vessel, dissolve a known amount of acetaldehyde in a solvent such as acetonitrile.

-

Reagent Addition: Add a slight molar excess of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to the acetaldehyde solution. The reaction is typically performed in a buffered aqueous/organic solution to maintain a slightly acidic pH.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures (e.g., 35-60°C) for a period ranging from a few minutes to several hours to ensure complete derivatization.[1][7]

-

Extraction: Once the reaction is complete, the this compound is extracted from the aqueous phase using an organic solvent like hexane or dichloromethane.

-

Purification: The organic extract is washed with a dilute acid and then with water to remove any unreacted PFBHA and other impurities. The solvent is then evaporated under a gentle stream of nitrogen.

-

Purity Assessment: The purity of the synthesized standard should be assessed using techniques such as GC-MS, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5]

Causality Behind Experimental Choices:

-

Slight Molar Excess of PFBHA: Ensures the complete conversion of the volatile acetaldehyde to its oxime derivative, maximizing the yield.

-

Buffered, Slightly Acidic pH: The derivatization reaction is most efficient under weakly acidic conditions, which facilitate the nucleophilic attack of the hydroxylamine on the carbonyl carbon.

-

Organic Solvent Extraction: Hexane and dichloromethane are effective at extracting the relatively nonpolar PFBHA oxime from the aqueous reaction medium.

Analytical Workflow: From Sample to Signal

The quantification of acetaldehyde using PFBHA derivatization followed by GC-MS analysis is a multi-step process that requires careful optimization at each stage.

Caption: General workflow for the analysis of acetaldehyde via PFBHA derivatization.

In-Solution Derivatization Protocol

This protocol is suitable for liquid samples such as wine, beverages, and biological fluids.

Experimental Protocol: In-Solution Derivatization of Acetaldehyde

-

Sample Preparation: Place a known volume of the liquid sample (e.g., 1-5 mL) into a vial. For solid samples, an initial extraction into a suitable solvent is required.

-

Internal Standard: Spike the sample with a known amount of an internal standard, such as deuterated acetaldehyde (d4-acetaldehyde), to correct for variations in derivatization efficiency and injection volume.

-

Reagent Addition: Add an aqueous solution of PFBHA (typically 1-15 mg/mL) to the sample.[1]

-

pH Adjustment: Adjust the pH of the sample to approximately 4-5 using a suitable buffer.

-

Reaction: Seal the vial and incubate at a controlled temperature (e.g., 35-60°C) for 1-2 hours with agitation.[1]

-

Extraction: After cooling, extract the this compound with a small volume of an organic solvent like hexane.

-

Analysis: Inject an aliquot of the organic phase into the GC-MS system.

Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization

HS-SPME is a solvent-free technique that is particularly useful for volatile analytes in complex matrices.

Experimental Protocol: HS-SPME with On-Fiber Derivatization

-

Fiber Preparation: Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of a PFBHA solution to load the derivatizing agent onto the fiber coating.

-

Sample Preparation: Place the sample in a headspace vial and add an internal standard.

-

Derivatization/Extraction: Expose the PFBHA-loaded SPME fiber to the headspace of the sample vial at a controlled temperature for a defined period. The volatile acetaldehyde will partition into the fiber coating and react with the PFBHA.

-

Desorption and Analysis: Transfer the SPME fiber to the hot injector of the GC-MS, where the derivatized analyte is thermally desorbed and transferred to the analytical column.

Advanced Technical Considerations

The Derivatization Mechanism

The reaction between acetaldehyde and PFBHA proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form the stable oxime.

Caption: Simplified mechanism of PFBHA derivatization of acetaldehyde.

Isomerism of this compound

The reaction of PFBHA with acetaldehyde can produce two geometric isomers: syn- and anti-Acetaldehyde-O-pentafluorobenzyloxime. These isomers may be separated under certain chromatographic conditions, resulting in two peaks for a single analyte.[8] For quantitative analysis, it is crucial to either chromatographically resolve and sum the areas of both isomer peaks or use chromatographic conditions that result in the co-elution of the isomers into a single, sharp peak. The ratio of the isomers can be influenced by steric hindrance and the reaction conditions.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Chromatographic Separation:

-

Columns: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or a 14% cyanopropylphenyl-methylpolysiloxane (e.g., DB-1701), is typically used for the separation of PFBHA oximes.[4]

-

Injection: Cold splitless or programmed temperature vaporization (PTV) injection is often preferred over hot splitless injection to prevent thermal degradation of the derivatives in the injector.[10]

Mass Spectrometric Detection:

The electron ionization (EI) mass spectrum of this compound is characterized by several key fragment ions.

| m/z | Ion Identity | Significance |

| 239 | [M]⁺ | Molecular Ion |

| 181 | [C₆F₅CH₂]⁺ | Pentafluorobenzyl cation; often the base peak and a characteristic ion for PFBHA derivatives.[2] |

| 209 | [M-NO]⁺ or other fragments | A common fragment used for quantification in some studies. |

For enhanced sensitivity and selectivity, especially in complex matrices, selected ion monitoring (SIM) is employed, focusing on the characteristic ions of the analyte and the internal standard. For example, m/z 209 can be monitored for the acetaldehyde derivative and m/z 213 for the d4-acetaldehyde derivative.

Sources

- 1. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Critical aspects of the determination of pentafluorobenzyl derivatives of aldehydes by gas chromatography with electron-capture or mass spectrometric detection: Validation of an optimized strategy for the determination of oxygen-related odor-active aldehydes in wine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to PFBHA Derivatization of Acetaldehyde: Mechanism, Protocol, and Expert Insights

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive exploration of the O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) derivatization of acetaldehyde. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, offers a robust, field-tested protocol, and provides the causal reasoning behind critical experimental choices. Our objective is to equip researchers with the expertise to not only replicate this method but to intelligently adapt and troubleshoot it for their specific analytical challenges.

The Analytical Challenge: Why Derivatize Acetaldehyde?

Acetaldehyde, a volatile and reactive carbonyl compound, is a significant analyte in diverse fields, from environmental monitoring and food science to clinical diagnostics and pharmaceutical stability studies. However, its direct analysis, particularly at trace levels, is fraught with difficulties. Its high volatility leads to sample loss, while its polarity can result in poor chromatographic peak shape and low sensitivity in gas chromatography (GC) systems[1].

Chemical derivatization addresses these challenges by converting acetaldehyde into a more suitable form for analysis. The ideal derivative exhibits:

-

Increased Thermal Stability: To prevent degradation in the GC inlet and column.

-

Enhanced Volatility and Improved Chromatographic Behavior: Leading to sharper, more symmetrical peaks.

-

Increased Molecular Weight: Shifting the analyte to a less crowded region of the chromatogram.

-

Introduction of a Highly Sensitive Detection Moiety: Enabling trace-level quantification.

PFBHA has emerged as a superior derivatizing agent for carbonyl compounds, including acetaldehyde, due to the advantageous properties it imparts to the resulting derivative[2]. The pentafluorobenzyl group is a potent electrophore, making the derivative highly sensitive to electron capture detection (ECD) and yielding characteristic mass fragments for mass spectrometry (MS) analysis[3][4].

Unraveling the Mechanism: The PFBHA-Acetaldehyde Reaction

The derivatization of acetaldehyde with PFBHA is a classic example of nucleophilic addition to a carbonyl group, resulting in the formation of a stable oxime. The reaction proceeds in two main steps:

-

Nucleophilic Attack: The nitrogen atom of the hydroxylamine group in PFBHA, being a strong nucleophile, attacks the electrophilic carbonyl carbon of acetaldehyde. This leads to the formation of a tetrahedral intermediate.

-

Dehydration: The intermediate then undergoes dehydration (loss of a water molecule) to form the final acetaldehyde-PFBHA oxime derivative[5].

This reaction can result in the formation of two geometric isomers, the (E) and (Z) oximes, which may be chromatographically resolved[6][7]. For quantitative analysis, the peak areas of both isomers are typically summed to ensure accuracy[7].

Below is a visual representation of the reaction mechanism.

Caption: PFBHA Derivatization Mechanism of Acetaldehyde.

A Validated Protocol for Acetaldehyde Derivatization

The following protocol is a robust starting point for the derivatization of acetaldehyde in aqueous samples. It is crucial to understand that optimization may be necessary depending on the sample matrix and the concentration range of the analyte.

Reagents and Materials

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Acetaldehyde standard

-

Reagent-grade water

-

Hexane (or other suitable extraction solvent like dichloromethane) [8]

-

Potassium hydrogen phthalate (KHP) buffer

-

Sulfuric acid (0.2 N)

-

Reaction vials with PTFE-lined septa

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Experimental Workflow

The workflow for PFBHA derivatization can be visualized as follows:

Caption: Experimental Workflow for PFBHA Derivatization.

Step-by-Step Methodology

-

Preparation of PFBHA Reagent: Prepare a fresh 15 mg/mL solution of PFBHA in reagent-grade water daily. The volume prepared should be appropriate for the number of samples to be analyzed[9].

-

Sample Preparation: Place a 20 mL aliquot of the aqueous sample or standard into a reaction vial[9].

-

pH Adjustment: Adjust the sample pH to 4 using a KHP buffer. This is a critical step as the reaction rate can be pH-dependent[9].

-

Derivatization Reaction: Add 1 mL of the PFBHA reagent to the sample vial. Seal the vial and vortex thoroughly[9].

-

Incubation: Incubate the reaction mixture at 35°C for 2 hours in a heating block or water bath[9][10]. The reaction time may need optimization for different carbonyl compounds, with some requiring up to 24 hours for complete derivatization[10][11].

-

Extraction: After incubation, allow the vial to cool to room temperature. Add 4 mL of hexane to the vial, seal, and vortex vigorously for 2 minutes to extract the oxime derivatives[9].

-

Phase Separation: Centrifuge the vial to achieve a clean separation of the aqueous and organic layers.

-

Acid Wash: Carefully transfer the hexane layer to a clean vial. Add a small volume of 0.2 N sulfuric acid, vortex, and allow the layers to separate. This step helps to remove any unreacted PFBHA[10].

-

Sample Analysis: The final hexane extract is now ready for injection into the GC-MS system.

Field-Proven Insights and Causality

-

Choice of PFBHA Concentration: A concentration of 1 mM PFBHA has been found to be optimal for many applications, providing maximum derivatization yield without introducing significant reagent peaks in the chromatogram[11]. Higher concentrations do not statistically improve the yield and increase costs[11].

-

Reaction Time and Temperature: While a 2-hour incubation at 35°C is a good starting point, the kinetics of the reaction can vary for different carbonyls[9][10]. For instance, dicarbonyl compounds may require longer reaction times[11]. The derivatization can also be performed at higher temperatures (e.g., 60°C for 30 minutes) to accelerate the reaction, particularly in automated systems like on-fiber SPME[5][12].

-

pH Control: The pH of the reaction medium influences both the availability of the unprotonated hydroxylamine for nucleophilic attack and the ease of dehydration of the intermediate. A slightly acidic pH around 4 is often optimal[9].

-

Solvent for Extraction: While hexane is commonly used, dichloromethane has been shown to be more efficient for extracting derivatives of more polar carbonyls, such as hydroxycarbonyls and dicarbonyls[8].

-

Stability of Derivatives: The PFBHA derivatives of saturated aliphatic aldehydes like acetaldehyde are generally stable in dichloromethane at 4°C for over 60 days. However, derivatives of unsaturated aldehydes may show degradation after about a month[8].

Quantitative Data Summary

The PFBHA derivatization method, coupled with sensitive detection techniques, allows for the quantification of acetaldehyde at very low levels. The following table summarizes typical analytical performance data.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.01 - 1.08 µg/L | [3][4] |

| Limit of Quantification (LOQ) | 0.04 mg/L | [13] |

| Linearity (Correlation Coefficient) | > 0.99 | [14] |

| Recovery | 88% - 107% | [14] |

| Precision (RSD) | 1.0% - 15.7% | [14] |

Conclusion: A Self-Validating System for Acetaldehyde Analysis

The PFBHA derivatization of acetaldehyde is a robust and highly sensitive method that overcomes the inherent challenges of direct analysis. By understanding the underlying mechanism and the rationale behind each experimental step, researchers can confidently implement and adapt this technique for a wide range of applications. The formation of a stable, highly detectable derivative provides a self-validating system for the accurate and precise quantification of acetaldehyde in complex matrices. This guide serves as a foundational resource for scientists and professionals seeking to master this essential analytical technique.

References

-

Effect of PFBHA concentration on carbonyl derivatization yield for a... - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection - CDC Stacks. (n.d.). Retrieved from [Link]

-

ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

-

On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air - AMT. (2021, July 19). Retrieved from [Link]

-

Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection - PubMed. (n.d.). Retrieved from [Link]

-

FIRST REPORT OF ALDEHYDES AND KETONES IN THE TAGISH LAKE METEORITE: OPTIMIZED METHODOLOGY AND PRELIMINARY RESULTS. D. N. Simkus1. (n.d.). Retrieved from [Link]

-

Derivatization reaction of carbonyls with PFBHA. - ResearchGate. (n.d.). Retrieved from [Link]

-

Optimization of PFBHA derivatisation - Semantic Scholar. (2015, January 23). Retrieved from [Link]

-

A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed. (n.d.). Retrieved from [Link]

-

Rapid determination of acetone in human blood by derivatization with pentafluorobenzyl hydroxylamine followed by headspace liquid-phase microextraction and gas chromatography/mass spectrometry - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection - CDC Stacks. (n.d.). Retrieved from [Link]

-

Retention times and ions selected for the PFBHA oximes of studied carbonyl compounds. - ResearchGate. (n.d.). Retrieved from [Link]

-

Reaction of Aldehydes with PFBOA | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Derivatization reaction of carbonyls with PFBHA. - ResearchGate. (n.d.). Retrieved from [Link]

-

Chemical reaction of O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) and formaldehyde - ResearchGate. (n.d.). Retrieved from [Link]

-

Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed. (n.d.). Retrieved from [Link]

-

GC/MS Application Note. (n.d.). Retrieved from [Link]

-

A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and - Semantic Scholar. (2023, July 16). Retrieved from [Link]

-

method 556.1 determination of carbonyl compounds in drinking water by fast gas chromatography - US EPA. (n.d.). Retrieved from [Link]

-

Mechanism of formaldehyde derivatized by PFBHA, which forms the... - ResearchGate. (n.d.). Retrieved from [Link]

-

Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC - NIH. (n.d.). Retrieved from [Link]

-

Acetaldehyde oxime, o-[(pentafluorophenyl)methyl]- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019, June 4). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 10. hou.usra.edu [hou.usra.edu]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. gcms.cz [gcms.cz]

An In-depth Technical Guide to the Formation of Oximes from Aldehydes and PFBHA

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Aldehyde Derivatization

In the fields of analytical chemistry, environmental science, and pharmaceutical development, the accurate quantification of aldehydes is paramount. These carbonyl compounds are ubiquitous, acting as key intermediates in synthesis, markers for oxidative stress, and often existing as regulated pollutants. However, their direct analysis, particularly by gas chromatography (GC), is fraught with challenges. Aldehydes are often polar, thermally labile, and volatile, leading to poor chromatographic performance and low sensitivity.[1]

Chemical derivatization provides a robust solution to these analytical hurdles. By converting aldehydes into more stable and less polar derivatives, their chromatographic behavior is significantly enhanced.[1] Among the various derivatization strategies, oximation using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) has emerged as a highly specific, efficient, and widely validated method.[1][2] This reaction forms stable PFBHA-oxime derivatives that are ideal for sensitive analysis by GC coupled with mass spectrometry (GC-MS) or an electron capture detector (ECD).[3][4]

This guide provides a comprehensive overview of the PFBHA oximation reaction, delving into the underlying mechanism, optimization strategies, a detailed experimental protocol, and key applications relevant to modern research and development.

The Core Reaction: Mechanism and Principles

The formation of an oxime from an aldehyde and PFBHA is a classic example of a nucleophilic addition-elimination reaction. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting experimental outcomes.[5] The process occurs in two primary, reversible steps:

-

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the nitrogen atom of the hydroxylamine (PFBHA) on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine.[5]

-

Dehydration (Elimination): The hemiaminal intermediate is unstable and subsequently undergoes acid-catalyzed dehydration. The hydroxyl group is protonated, forming a good leaving group (water), which is then eliminated to form a carbon-nitrogen double bond (C=N), yielding the final oxime product.[5]

The reaction produces two geometric isomers, the syn and anti oximes, which may be resolved chromatographically. For quantitative analysis, the combined peak area of both isomers is typically used.[6][7]

Caption: Reaction mechanism of PFBHA with an aldehyde.

The Decisive Role of pH

The rate of oxime formation is highly pH-dependent. This is because the reaction requires a delicate balance: the hydroxylamine must be in its neutral, nucleophilic form to attack the carbonyl carbon, while the carbonyl oxygen benefits from protonation to increase its electrophilicity.[8][9]

-

At high pH: The concentration of the free hydroxylamine nucleophile is high, but there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate.

-

At low pH: The hydroxylamine becomes protonated to form an alkoxyammonium ion (R-ONH₃⁺), which is no longer nucleophilic, thus slowing or halting the initial addition step.[5]

This dynamic results in a characteristic bell-shaped pH-rate profile, with the optimal pH for oxime formation typically falling in the weakly acidic range (pH 3-6). For many applications, a pH around 4 is found to be optimal.[10] However, for certain aldehydes, yields can be improved at a pH below 3.[8][9] It is crucial to empirically determine the optimal pH for the specific aldehyde(s) of interest.

Optimizing the Derivatization: A Scientist's Perspective

Achieving complete, reproducible derivatization requires careful consideration of several experimental parameters. The choices made are not arbitrary but are grounded in the chemical kinetics and thermodynamics of the reaction.

Reagent Concentration and Stoichiometry

To drive the reaction equilibrium towards the product side, PFBHA is almost always used in stoichiometric excess. The law of mass action dictates that increasing the concentration of a reactant will shift the equilibrium to favor product formation. A typical starting point is a PFBHA concentration of 1-5 mg/mL in the reaction mixture.[1] For trace-level analysis, higher concentrations may be necessary to ensure that the derivatizing agent is not the limiting reagent.

Temperature and Reaction Time

Like most chemical reactions, the rate of oximation increases with temperature. Heating the reaction mixture accelerates both the nucleophilic addition and the dehydration steps.

-

Temperature: A common range for PFBHA derivatization is 60-80°C.[1][8][9] This provides sufficient thermal energy to overcome the activation barrier without causing degradation of the analytes or the resulting oxime derivatives.

-

Time: Reaction times typically range from 30 to 60 minutes to ensure the reaction proceeds to completion.[1][8][9] However, some protocols for highly reactive aldehydes may be shorter, while more sterically hindered ketones could require longer incubation periods.[11][12]

Optimization of both temperature and time is a critical part of method development, often assessed by analyzing standards at various time points and temperatures to find the conditions that yield the highest and most stable product peak area.

Solvent System and Extraction

The derivatization is typically carried out in an aqueous medium, as many samples (biological fluids, environmental waters) are aqueous.[1] After the reaction is complete, the resulting PFBHA-oxime derivatives, which are significantly less polar than the parent aldehydes, must be extracted into an organic solvent for GC analysis.

-

Extraction Solvents: Common choices include hexane, dichloromethane, and ethyl acetate.[1][10][11] Hexane is often preferred for its immiscibility with water and its volatility, which aids in sample concentration.[1]

-

Extraction Efficiency: Vigorous mixing (e.g., vortexing) is essential to maximize the transfer of the derivatives from the aqueous phase to the organic phase.[1] Subsequent centrifugation ensures a clean separation of the two layers before the organic layer is carefully collected for analysis.[1]

Standard Operating Protocol: PFBHA Derivatization of Aqueous Aldehyde Samples

This protocol provides a robust, field-proven methodology for the derivatization of aldehydes in aqueous samples for subsequent GC-MS analysis.

I. Materials and Reagents

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), ≥99% purity

-

Aldehyde standards

-

Reagent-grade water (e.g., Milli-Q or equivalent)

-

Organic solvent, GC grade (e.g., Hexane)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

2 mL reaction vials with PTFE-lined septa

-

Vortex mixer

-

Heating block or water bath

-

Centrifuge

II. Experimental Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and Cooling-Assisted Extractions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. hou.usra.edu [hou.usra.edu]

Spectral data for Acetaldehyde-O-pentafluorobenzyloxime

An In-depth Technical Guide to the Spectral Data of Acetaldehyde-O-pentafluorobenzyloxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaldehyde (CH₃CHO) is a highly volatile and reactive carbonyl compound of significant interest across various scientific disciplines. It occurs naturally in numerous foods and beverages, is a product of metabolism, and is considered an environmental pollutant.[1] Due to its high volatility and reactivity, direct analysis of acetaldehyde is challenging.[1] Consequently, derivatization is a crucial step to enhance its stability and detectability for accurate quantification.

One of the most robust and widely adopted derivatization agents for aldehydes and ketones is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[1][2] PFBHA reacts with the carbonyl group of acetaldehyde to form a stable oxime derivative, this compound. This derivative is significantly less volatile and exhibits excellent properties for analysis by gas chromatography (GC), particularly with sensitive detectors like mass spectrometers (MS) or electron capture detectors (ECD).[2][3][4]

This guide provides a comprehensive technical overview of the core spectral data for this compound, offering field-proven insights into its characterization and analysis. We will delve into its mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy profiles, supported by a detailed analytical protocol.

Chemical Identity and Properties

The derivatization reaction proceeds via nucleophilic addition of PFBHA to the carbonyl carbon of acetaldehyde, followed by dehydration to form the corresponding oxime. The resulting molecule, this compound, possesses a highly electronegative pentafluorobenzyl group, which is key to its analytical sensitivity.

| Property | Value | Source |

| IUPAC Name | (E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]ethanimine | [5] |

| Synonyms | Acetaldehyde O-2,3,4,5,6-PFBHA-oxime, Ethanal PFBO | [6][7] |

| CAS Number | 114611-59-5 | [5][6][7] |

| Molecular Formula | C₉H₆F₅NO | [5][6][7] |

| Molecular Weight | 239.14 g/mol | [5] |

Mass Spectrometry (MS) Analysis

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive technique for the analysis of this compound.[1][8] Electron Ionization (EI) at a standard energy of 70 eV is typically employed for fragmentation and identification.

Fragmentation Pattern

The mass spectrum of this compound is distinguished by a highly characteristic fragmentation pattern. The most crucial aspect of this pattern is the facile cleavage of the C-C bond between the benzyl group and the oxime nitrogen, leading to the formation of the pentafluorobenzyl cation. This fragment subsequently rearranges to the highly stable pentafluorotropylium ion at m/z 181 , which is almost invariably the base peak in the spectrum.[9] This intense and specific ion provides excellent selectivity for detecting PFBHA derivatives.

Other significant ions are observed, which are critical for confirmation. The molecular ion (M⁺) at m/z 239 can be observed, though its intensity may be low. A prominent ion at m/z 209 is also frequently used for quantification, corresponding to the loss of an ethyl radical from a rearranged molecular ion.[1][10]

Tabulated Mass Spectral Data

| m/z | Proposed Fragment | Relative Intensity | Significance |

| 239 | [C₉H₆F₅NO]⁺ (Molecular Ion) | Low | Confirms Molecular Weight |

| 209 | [M - C₂H₅]⁺ or similar rearrangement | Moderate to High | Quantifier Ion [1][10] |

| 181 | [C₇H₂F₅]⁺ (Pentafluorotropylium ion) | 100% (Base Peak) | Qualifier/Identifier Ion [1][9] |

| 195 | [C₇H₂F₅O]⁺ | Low to Moderate | Fragment from pentafluorobenzyl moiety |

| 117 | [C₆F₃]⁺ | Low | Fragment from pentafluorophenyl ring |

Note: Relative intensities can vary depending on the specific GC-MS instrument and tuning parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS is used for quantification, NMR spectroscopy provides definitive structural confirmation. The following are the predicted chemical shifts for this compound in a standard solvent like CDCl₃. These predictions are based on established chemical shift principles and data from analogous structures like acetaldehyde oxime and benzyl ethers.[11][12][13]

Predicted ¹H NMR Spectral Data

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) | Rationale |

| CH₃ | Doublet | ~1.9 - 2.1 | Coupled to the imine proton. Similar to acetaldehyde oxime (~1.8 ppm).[11] |

| CH=N | Quartet | ~7.5 - 7.7 | Coupled to the methyl protons. Deshielded due to the electronegative C=N bond. |

| O-CH₂ | Singlet | ~5.2 - 5.4 | Deshielded by the adjacent oxygen and the aromatic ring. Typical for benzylic ether protons.[13] |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C H₃ | ~15 - 20 | Aliphatic methyl carbon. Similar to acetaldehyde oxime (~17 ppm).[11] |

| C H=N | ~150 - 155 | Imine carbon, highly deshielded. Similar to acetaldehyde oxime (~154 ppm).[11] |

| O-C H₂ | ~70 - 75 | Methylene carbon attached to oxygen. |

| C ₆F₅ | ~100 - 150 | Aromatic carbons exhibiting complex splitting patterns due to C-F coupling. |

Infrared (IR) Spectroscopy

IR spectroscopy is valuable for identifying the key functional groups present in the derivative, confirming the success of the derivatization reaction. The most significant change from the parent acetaldehyde is the disappearance of the strong C=O stretching band and the appearance of a C=N stretching band.

Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H Stretch (Aliphatic) | 2900 - 3000 | Medium | From CH₃ and CH₂ groups. |

| C=N Stretch (Imine) | ~1660 - 1680 | Medium | Key indicator of oxime formation. Acetaldehyde's C=O is at ~1743 cm⁻¹.[14] |

| C=C Stretch (Aromatic) | ~1500 - 1600 | Medium-Strong | From the pentafluorophenyl ring. |

| C-F Stretch | ~1100 - 1400 | Strong, Multiple Bands | Characteristic of the pentafluorophenyl group. |

| C-O Stretch (Ether) | ~1050 - 1150 | Strong | From the -O-CH₂- linkage. |

Experimental Protocols & Workflow

Achieving reliable and reproducible data requires a validated methodology. The following protocol outlines a standard approach using headspace solid-phase microextraction (HS-SPME) with on-fiber derivatization, a technique widely recognized for its efficiency and sensitivity.[1][8][10]

Derivatization Reaction Diagram

Caption: Derivatization of Acetaldehyde with PFBHA.

Protocol: HS-SPME Derivatization & GC-MS Analysis

Rationale: This protocol leverages the power of HS-SPME to extract volatile acetaldehyde from the sample matrix while simultaneously performing the derivatization on the fiber. This minimizes sample handling, reduces solvent use, and concentrates the analyte, leading to high sensitivity.[8]

Step 1: Sample Preparation

-

Place a known amount of the liquid or solid sample (e.g., 5 mL) into a 20 mL headspace vial.[1]

-

Add an appropriate internal standard, such as deuterated Acetaldehyde-d₄, for accurate quantification.[10]

-

Add 100 mg of potassium hydrogen phthalate (KHP) or a similar buffer to adjust the pH, optimizing the derivatization reaction.[1]

-

Add 50 µL of a 10 mg/mL PFBHA solution. Seal the vial immediately with a PTFE/silicone septum cap.[1]

Step 2: Derivatization and Extraction

-

Vortex the vial for 30 seconds to ensure mixing.

-

Place the vial in a heating block or autosampler agitator set to 45-60°C.[1][3]

-

Expose a SPME fiber coated with 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) to the headspace of the vial for 15-40 minutes.[1] The elevated temperature facilitates both the derivatization reaction and the adsorption of the resulting oxime onto the fiber.

Step 3: GC-MS Analysis

-

Desorption: Immediately transfer the SPME fiber to the heated GC inlet (220-250°C) for thermal desorption of the derivative onto the analytical column.[1]

-

GC Separation:

-

Column: Use a low-to-mid polarity column, such as a DB-5MS or HP-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness).[2][10]

-

Carrier Gas: Helium at a constant flow of ~1.0 mL/min.

-

Oven Program: Hold at 50°C for 2 min, then ramp at 30°C/min to 120°C, then hold at 200°C for 10 min.[1] This program ensures good separation from other volatile components and efficient elution of the derivative.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Temperatures: Transfer line at 250°C, Ion source at 230°C.

-

Acquisition Mode: For high sensitivity and specificity, use Selected Ion Monitoring (SIM) mode. Monitor m/z 209 (quantifier) and m/z 181 (qualifier).[1] Full scan mode (e.g., m/z 50-300) can be used for initial identification.

-

Analytical Workflow Diagram

Caption: HS-SPME GC-MS workflow for Acetaldehyde analysis.

Conclusion

The derivatization of acetaldehyde with PFBHA to form this compound is a cornerstone of modern analytical chemistry for the trace-level detection of this important carbonyl compound. A thorough understanding of the derivative's spectral properties is paramount for method development, validation, and accurate data interpretation. The characteristic mass spectral fragmentation pattern, dominated by the m/z 181 ion, provides unparalleled selectivity, while NMR and IR data serve to confirm the structure and reaction success. The HS-SPME GC-MS workflow detailed herein represents a sensitive, robust, and efficient system for the quantification of acetaldehyde in complex matrices, empowering researchers in food science, environmental monitoring, and clinical diagnostics.

References

-

Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Acetaldehyde-O-pentafluorophenylmethyl-oxime | C9H6F5NO | CID 9578289 - PubChem. (n.d.). PubChem. Retrieved from [Link]

-

Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil - ACS Publications. (2021, October 29). ACS Publications. Retrieved from [Link]

-

Analysis of Formaldehyde and Acetaldehyde in Alcoholic Beverage - Journal of the Korean Society of Food Science and Nutrition. (n.d.). Journal of the Korean Society of Food Science and Nutrition. Retrieved from [Link]

-

Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019, June 4). MDPI. Retrieved from [Link]

-

Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection - CDC Stacks. (n.d.). CDC Stacks. Retrieved from [Link]

-

QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

bmse000467 Acetaldehyde Oxime Mixture Of Syn And Anti at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

-

Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis - PubMed. (n.d.). PubMed. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0000990). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

(PDF) Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0003656) - Human Metabolome Database. (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Quantitative Analysis of Acetaldehyde in Foods Consumed by Children using SPME/GC-MS(Tof), On-fiber Derivatization and Deuterate - Agronomy Research. (n.d.). Agronomy Research. Retrieved from [Link]

-

1 H NMR spectra for acetaldehyde. (a) Acetaldehyde aqueous solution;... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Quantification of Pentafluorobenzyl Oxime Derivatives of Long Chain Aldehydes by GC–MS Analysis - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

FTIR spectra of acetaldehyde (top) and acetaldehyde‐2,2,2‐d3 (bottom)... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Acetaldehyde - the NIST WebBook - National Institute of Standards and Technology. (n.d.). NIST WebBook. Retrieved from [Link]

-

MS/MS spectra obtained from the [MH]⁻ ion fragmentation of selected hydrazones - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). University of Arizona. Retrieved from [Link]

-

12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2023, November 3). Chemistry LibreTexts. Retrieved from [Link]

-

Acetaldehyde oxime, o-[(pentafluorophenyl)methyl]- - the NIST WebBook. (n.d.). NIST WebBook. Retrieved from [Link]

-

IR spectrum of product acetaldehyde. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Acetaldehyde (CH 3 CHO) - VPL. (n.d.). VPL. Retrieved from [Link]

-

Infrared absorption cross-sections for acetaldehyde (CH3CHO) in the 3 μm region. (n.d.). ScienceDirect. Retrieved from [Link]

-

Acetaldehyde, o-ethyloxime- - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

-

Acetaldehyde oxime mixture of syn and anti - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

-

Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). Universitas Riau. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. (n.d.). University of Washington. Retrieved from [Link]

-

(PDF) Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo - Modgraph. (n.d.). Modgraph. Retrieved from [Link]

-

FTIR spectra of acetaldehyde adsorption on Co/ZnO after successive vacuum treatments, 5 min at 5 × 10 - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Analysis of Formaldehyde and Acetaldehyde in Alcoholic Beverage [e-jkfn.org]

- 5. Acetaldehyde-O-pentafluorophenylmethyl-oxime | C9H6F5NO | CID 9578289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Acetaldehyde oxime, o-[(pentafluorophenyl)methyl]- [webbook.nist.gov]

- 8. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. agronomy.emu.ee [agronomy.emu.ee]

- 11. bmse000467 Acetaldehyde Oxime Mixture Of Syn And Anti at BMRB [bmrb.io]

- 12. spectrabase.com [spectrabase.com]

- 13. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. vpl.astro.washington.edu [vpl.astro.washington.edu]

Acetaldehyde-O-pentafluorobenzyloxime mass spectrum analysis

An In-Depth Technical Guide to the Mass Spectrum Analysis of Acetaldehyde-O-pentafluorobenzyloxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quantitative analysis of acetaldehyde, a volatile and reactive carbonyl compound of significant interest in food science, environmental monitoring, and clinical diagnostics, presents considerable analytical challenges. Direct analysis is often hindered by the compound's poor chromatographic behavior and low detection sensitivity. This guide provides an in-depth examination of a robust and widely adopted solution: the derivatization of acetaldehyde with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) followed by gas chromatography-mass spectrometry (GC-MS) analysis. We will explore the underlying reaction mechanism, delve into the detailed interpretation of the resulting mass spectrum under Electron Ionization (EI), and present a comprehensive, field-proven experimental protocol. This document is designed to serve as a practical and authoritative resource, grounding technical procedures in established chemical principles to ensure methodological integrity and analytical success.

Introduction: The Rationale for Derivatization

Acetaldehyde is a naturally occurring compound in foods like fruits and coffee and is a key metabolite in alcoholic fermentation.[1] However, its high volatility, reactivity, and presence at trace levels make direct quantification difficult.[2] To overcome these analytical hurdles, chemical derivatization is employed. This process converts the analyte into a more stable, less polar, and more volatile derivative, thereby enhancing its chromatographic performance and improving ionization efficiency for mass spectrometric detection.[2][3]

The reagent of choice for this purpose is often O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The selection of PFBHA is strategic for several reasons:

-

Specificity: It reacts efficiently and specifically with the carbonyl group of aldehydes and ketones.[2]

-

Enhanced Stability: The resulting oxime derivative is significantly more stable than the parent aldehyde.

-

Improved Chromatography: The derivative is less polar, leading to better peak shape and resolution in gas chromatography.[2]

-

Superior Sensitivity: The pentafluorobenzyl group is highly electrophilic, making the derivative exceptionally sensitive to detection by an Electron Capture Detector (ECD) or, more specifically for mass spectrometry, by Negative Ion Chemical Ionization (NICI), which can be orders of magnitude more sensitive than positive ion methods.[4][5][6]

-

Characteristic Mass Spectrum: The PFBHA derivative produces a predictable and structurally informative fragmentation pattern under Electron Ionization (EI), facilitating confident identification and quantification.[7]

The Derivatization Reaction: Acetaldehyde to PFB-Oxime

The core of the method is the nucleophilic addition reaction between the carbonyl carbon of acetaldehyde and the nitrogen atom of PFBHA. This reaction forms a stable C=N double bond, yielding this compound. Due to the C=N double bond, the reaction produces two geometric isomers, (E) and (Z), which can often be separated chromatographically.[8]

Sources

- 1. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NMR Spectroscopy of Acetaldehyde-O-pentafluorobenzyloxime

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of Acetaldehyde-O-pentafluorobenzyloxime. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important analytical derivative through ¹H, ¹³C, and ¹⁹F NMR, supported by advanced 2D techniques. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Analytical Significance of this compound

This compound is a derivative formed by the reaction of acetaldehyde with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). This process is a cornerstone in analytical chemistry for the sensitive detection of aldehydes and ketones, particularly in environmental and biological samples, often preceding gas chromatography-mass spectrometry (GC-MS) analysis.[1] The pentafluorobenzyl group provides a strong signal in electron capture detection and introduces a unique fluorine signature, making NMR spectroscopy an exceptionally powerful tool for its structural verification and isomeric determination.

Complete characterization is critical, and NMR offers unparalleled insight into the molecule's connectivity, conformation, and, most importantly, the stereochemistry around the carbon-nitrogen double bond (C=N). The potential for E and Z isomerism in oximes necessitates a multi-nuclear, multi-dimensional NMR approach for unambiguous assignment, as the biological activity and chromatographic behavior of isomers can differ significantly.[2]

Molecular Structure and E/Z Isomerism

The foundational step in any spectroscopic analysis is a thorough understanding of the molecular structure. This compound possesses several key structural features that dictate its NMR spectra: an ethylidene group (CH₃CH=), an oxime ether linkage (=N-O-CH₂-), and a pentafluorobenzyl aromatic system.

Caption: Molecular structure of this compound.

A critical aspect of oxime chemistry is the potential for stereoisomerism about the C=N double bond. The E isomer has the acetaldehyde methyl group and the O-pentafluorobenzyl group on opposite sides, while the Z isomer has them on the same side. The E isomer is generally expected to be the major or exclusive product due to reduced steric hindrance. However, the presence of the Z isomer cannot be discounted without definitive spectroscopic evidence.

Caption: Steric arrangement of E and Z isomers of the oxime.

Core NMR Analysis: A Tri-Nuclear Approach

A complete NMR characterization of this molecule relies on the analysis of ¹H, ¹³C, and ¹⁹F nuclei. Each provides unique and complementary information.

¹H NMR Spectroscopy

The proton NMR spectrum provides the initial fingerprint of the molecule. The key is to analyze not just the chemical shifts, but also the coupling constants (J-coupling) which reveal through-bond connectivity.

-

Acetaldehyde Moiety:

-

Methyl Protons (CH₃): Expected to appear as a doublet around δ 1.8-2.2 ppm . The splitting is due to coupling with the adjacent imine proton (³JHH ≈ 5-7 Hz).

-

Imine Proton (CH): Expected as a quartet further downfield, around δ 6.8-7.8 ppm , due to coupling with the three methyl protons. The chemical shift of this proton is highly sensitive to the isomeric configuration. In E/Z isomers of similar oximes, the proton anti to the oxygen (in the E-isomer) is typically deshielded and appears at a higher chemical shift compared to the proton syn to the oxygen (in the Z-isomer).[2][3]

-

-

Pentafluorobenzyl Moiety:

-

Methylene Protons (OCH₂): This group is expected to produce a singlet around δ 5.1-5.4 ppm . While it is a singlet with respect to proton coupling, long-range coupling to the two ortho-fluorine atoms (⁴JHF) may cause slight broadening or a very finely split triplet.

-

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Interactions |

| CH₃ -CH=N | 1.8 - 2.2 | Doublet (d) | ³JHH with imine CH |

| CH₃-CH =N | 6.8 - 7.8 | Quartet (q) | ³JHH with methyl CH₃ |

| O-CH₂ -Ar | 5.1 - 5.4 | Singlet (s) or narrow Triplet (t) | ⁴JHF with ortho-Fluorines |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals the carbon skeleton of the molecule. The large chemical shift dispersion and sensitivity to the electronic environment make it invaluable for structural confirmation.

-

Acetaldehyde Moiety:

-

Methyl Carbon (CH₃): Found in the upfield aliphatic region, δ 10-20 ppm .

-

Imine Carbon (C=N): This carbon is significantly deshielded and appears in the range of δ 145-155 ppm . Its exact position is a key indicator of E/Z stereochemistry. Steric compression in the more hindered Z-isomer often shields nearby carbons, causing their signals to appear at a lower chemical shift (upfield) compared to the E-isomer.[3]

-

-

Pentafluorobenzyl Moiety:

-

Methylene Carbon (OCH₂): Expected around δ 65-75 ppm . This signal may appear as a triplet due to two-bond coupling with the ortho-fluorines (²JCF).

-

Aromatic Carbons (C₆F₅): The five fluorine-bearing carbons will exhibit complex splitting patterns due to one-bond (¹JCF ~250 Hz) and multi-bond C-F couplings.[4] The carbon attached to the CH₂ group (C-ipso) will appear as a triplet due to coupling with the two ortho-fluorines.

-

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Coupling Interactions |

| CH₃ -CH=N | 10 - 20 | None (in decoupled spectrum) |

| CH₃-C H=N | 145 - 155 | Sensitive to isomerism |

| O-C H₂-Ar | 65 - 75 | ²JCF with ortho-Fluorines |

| C -CH₂ (ipso) | 105 - 115 | ²JCF with ortho-Fluorines |

| C -F (ortho, meta, para) | 135 - 150 | Large ¹JCF, smaller ²⁻⁴JCF |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for analyzing fluorinated compounds.[5][6] The pentafluorobenzyl group gives a distinct and easily interpretable three-signal pattern. Chemical shifts are referenced to CFCl₃ at δ 0.0 ppm.

-

Ortho-Fluorines (2F): Expected around δ -140 to -145 ppm . Appears as a complex multiplet, often approximating a triplet or doublet of doublets, due to coupling with the meta- and para-fluorines.

-

Para-Fluorine (1F): Expected around δ -150 to -155 ppm . Appears as a triplet due to coupling with the two chemically equivalent meta-fluorines.

-

Meta-Fluorines (2F): Expected around δ -160 to -165 ppm . Appears as a triplet of doublets (or more complex multiplet) from coupling to the ortho- and para-fluorines.

The clean separation and predictable pattern of these signals serve as a robust confirmation of the pentafluorobenzyl moiety's integrity.

| Fluorine Assignment | Expected Chemical Shift (δ, ppm vs CFCl₃) | Expected Multiplicity | Integration |

| Ortho (F-2, F-6) | -140 to -145 | Multiplet (m) | 2F |

| Para (F-4) | -150 to -155 | Triplet (t) | 1F |

| Meta (F-3, F-5) | -160 to -165 | Multiplet (m) | 2F |

Definitive Structural Elucidation with 2D NMR

While 1D NMR provides a strong foundation, 2D NMR experiments are required for unambiguous assignment and, crucially, for determining the stereochemistry.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, confirming the assignments made in the 1D spectra (e.g., linking the proton signal at ~2.0 ppm to the carbon signal at ~15 ppm).

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals 2- and 3-bond correlations between protons and carbons. It is essential for piecing together the molecular fragments. Key expected correlations include:

-

From the CH₃ protons to the C=N carbon.

-

From the imine CH proton to the CH₃ carbon.

-

From the OCH₂ protons to the C=N carbon and the ipso-carbon of the aromatic ring. This correlation is the definitive proof of the oxime ether linkage.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard for determining E/Z geometry. The NOE effect arises between protons that are close in space (<5 Å), regardless of their bonding.[7]

-

If the E-isomer is dominant: A cross-peak will be observed between the imine CH proton and the OCH₂ protons.

-

If the Z-isomer is present: A cross-peak will be observed between the CH₃ protons and the OCH₂ protons.

-

Caption: Key NOESY correlation expected for the E-isomer.

Experimental Protocols: A Self-Validating System

Achieving high-quality, reproducible NMR data is contingent on meticulous sample preparation and logical acquisition strategies.

Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is an excellent first choice. Acetone-d₆ or DMSO-d₆ are suitable alternatives. The solvent must be free of particulate matter and water.[8][9]

-

Concentration:

-

For ¹H NMR: Dissolve 2-5 mg of the sample in 0.6-0.7 mL of deuterated solvent.[10]

-

For ¹³C NMR: A higher concentration is required. Aim for 15-30 mg in 0.6-0.7 mL of solvent for a spectrum acquired in a reasonable time (e.g., 1-2 hours).[9][11]

-

For ¹⁹F NMR: Due to the high sensitivity of the ¹⁹F nucleus, the concentration used for ¹H NMR is typically sufficient.

-

-

Sample Handling:

-

Weigh the sample accurately in a clean, dry vial.

-

Add the deuterated solvent and vortex gently until the sample is fully dissolved. A brief period in an ultrasonic bath can aid dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any dust or undissolved particles, which can degrade spectral resolution.[12]

-

Ensure the sample height in the tube is at least 4 cm (approx. 0.6 mL) to be within the homogeneous region of the magnet.[8]

-

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference like CFCl₃ or an internal reference like hexafluorobenzene can be used. Often, referencing to the residual solvent peak is sufficient for routine characterization.[9]

Protocol: NMR Data Acquisition

The following is a general workflow for acquiring a full dataset on a modern NMR spectrometer (e.g., 400-600 MHz).

Caption: Experimental workflow for complete NMR characterization.

-

Initial Setup: Insert the sample, lock on the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).

-

1D ¹H Acquisition: Acquire a standard proton spectrum. This is a quick experiment (1-2 minutes) and provides the first quality check.

-

1D ¹⁹F Acquisition: Switch to the fluorine channel. Acquire a ¹⁹F spectrum, typically with proton decoupling to simplify the multiplets.

-